N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
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Overview
Description
N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide: is a synthetic organic compound characterized by the presence of fluorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine-4-carboxamide core, followed by the introduction of the fluoro and trifluoroethyl groups. Key steps may include:
Formation of Pyridine-4-carboxamide: This can be achieved through the reaction of 4-cyanopyridine with ammonia or an amine under suitable conditions.
Introduction of the Fluoro Group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Addition of the Trifluoroethyl Group: This step often involves the use of trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the pyridine ring.
Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura or Heck reactions, facilitated by the pyridine ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyridine ring or the substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.
Biology and Medicine: Due to its fluorinated groups, it is investigated for its potential as a drug candidate. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the industrial sector, it may be used in the development of agrochemicals or materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The fluoro group can influence the electronic properties of the molecule, affecting its reactivity and interactions.
Comparison with Similar Compounds
- N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)benzamide
- N-Cyclopentyl-2-chloro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
Comparison: Compared to similar compounds, N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is unique due to the specific positioning of the fluoro and trifluoroethyl groups, which can significantly influence its chemical and biological properties. The presence of the pyridine ring also differentiates it from benzamide analogs, potentially offering different binding characteristics and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4N2O/c14-11-7-9(5-6-18-11)12(20)19(8-13(15,16)17)10-3-1-2-4-10/h5-7,10H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOTYPDLGZQKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC(F)(F)F)C(=O)C2=CC(=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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